1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN/c13-10-7-9(4-5-11(10)14)12(15)6-3-8-1-2-8/h4-5,7-8,12H,1-3,6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXHDLYVUMAJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(C2=CC(=C(C=C2)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Comparable Compounds
Key Observations :
- Backbone Flexibility : The target compound’s propan-1-amine chain allows greater conformational flexibility compared to cyclopropane-backbone derivatives (e.g., ), which are more rigid .
- Substituent Effects : The 3-chloro-4-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, contrasting with the strongly electron-withdrawing trifluoromethyl group in ’s compound .
Biological Activity
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine, with the CAS number 1492673-89-8, is an organic compound characterized by its unique cyclopropyl group and a 3-chloro-4-fluorophenyl substituent. This compound has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClFN |
| Molecular Weight | 227.70 g/mol |
| IUPAC Name | This compound |
| InChI Key | LEQBJHGTFLQZSD-UHFFFAOYSA-N |
The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to modulate key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Key Effects:
- Inhibition of Cell Proliferation: The compound exhibits anti-proliferative effects on various cancer cell lines.
- Induction of Apoptosis: It has been reported to trigger apoptotic pathways in malignant cells.
- Modulation of Immune Responses: The compound may influence immune cell activity, potentially enhancing anti-tumor immunity.
Research Findings
Several studies have investigated the biological effects of this compound:
- Antitumor Activity: Research indicates that this compound can inhibit the growth of cancer cells in vitro. For instance, a study demonstrated that it significantly reduced the viability of human cancer cell lines by inducing apoptosis through the activation of caspase pathways .
- Neuroprotective Properties: Preliminary findings suggest that this compound may possess neuroprotective effects, making it a candidate for further exploration in treating neurodegenerative disorders.
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes related to cancer progression, such as Polo-like kinase 4 (PLK4), which is critical for centriole biogenesis and cell cycle regulation .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on various tumor cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different lines. The mechanism was linked to cell cycle arrest at the G2/M phase and subsequent apoptosis induction.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in significant reductions in neuronal death and oxidative damage markers. This suggests potential applications in neurological conditions where oxidative stress is a contributing factor.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-(3-Chloro-4-fluorophenyl)-2-propanone | Moderate cytotoxicity | Lacks cyclopropyl group |
| 1-(3-Chloro-4-fluorophenyl)-3-methylpropan-1-one | Low activity against cancer cells | Methyl group alters steric properties |
Q & A
Q. What are the optimal synthetic routes for 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential halogenation, cyclopropane ring formation, and amination. For example:
Halogenation : Nitration of chlorobenzene followed by fluorination (e.g., using KF/18-crown-6 in DMF) to introduce the 3-chloro-4-fluorophenyl group .
Cyclopropanation : Employing cyclopropyl Grignard reagents or Simmons-Smith reactions to attach the cyclopropyl moiety .
Amination : Reductive amination or substitution with NH₃ under high pressure to introduce the primary amine group .
Yield optimization requires careful control of temperature (e.g., 0–5°C for fluorination) and solvent polarity (e.g., THF for cyclopropanation). Column chromatography (silica gel, hexane/EtOAc) is commonly used for purification .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELX software for refinement can resolve bond angles and torsional strain in the cyclopropane ring .
- NMR spectroscopy : H and C NMR (e.g., δ ~1.5–2.5 ppm for cyclopropyl protons; δ ~6.8–7.5 ppm for aromatic protons) confirm substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₂H₁₄ClF₂N) and isotopic patterns for Cl/F .
Q. What are the standard protocols for assessing the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Use dynamic light scattering (DLS) or shake-flask method in PBS (pH 7.4) or DMSO. Pre-saturate solutions at 25°C for 24 hours .
- Stability : Incubate at 37°C in simulated gastric fluid (SGF) or human liver microsomes. Monitor degradation via HPLC-UV at 254 nm over 48 hours .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s interaction with biological targets?
- Methodological Answer :
- Computational docking : Use Schrödinger Maestro or AutoDock Vina to model interactions with receptors (e.g., serotonin transporters). The cyclopropane’s angle strain enhances binding via van der Waals contacts, while its electron-deficient nature may affect π-π stacking .
- SAR studies : Compare analogues (e.g., replacing cyclopropyl with cyclohexyl) in radioligand binding assays. Measure IC₅₀ shifts to quantify steric contributions .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubChem and ChEMBL, applying Fisher’s exact test to identify outliers. Control for variables like assay type (e.g., cell-free vs. cell-based) .
- Reproducibility checks : Replicate key studies under standardized conditions (e.g., 10% FBS in DMEM, 72-hour exposure) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can enantiomeric purity of the compound be ensured during synthesis, and what impact do enantiomers have on pharmacological profiles?
- Methodological Answer :
- Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol, 90:10) or employ asymmetric catalysis (e.g., Jacobsen’s catalyst) .
- Pharmacological impact : Test (R)- and (S)-enantiomers in vitro (e.g., CYP450 inhibition assays) and in vivo (rodent models). Differences >2-fold in EC₅₀ suggest enantiomer-specific target engagement .
Q. What computational models predict the compound’s ADMET properties, and how are they validated experimentally?
- Methodological Answer :
- In silico tools : Use SwissADME for bioavailability radar plots and admetSAR for toxicity predictions (e.g., AMES mutagenicity). Focus on logP (target: 2–3) and topological polar surface area (TPSA < 60 Ų) .
- Experimental validation : Compare predicted vs. measured Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) and plasma protein binding (ultrafiltration assay) .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for this compound?
- Methodological Answer :
- Reaction monitoring : Use in situ FTIR or LC-MS to identify side products (e.g., over-fluorinated byproducts) that reduce yield .
- DoE optimization : Apply a Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio). Response surface models can pinpoint optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
